(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone
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Overview
Description
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring with an azepane moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with an azepane derivative.
Final Coupling: The final step involves coupling the triazole-azepane intermediate with a methanone group under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the triazole or azepane rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
Oxides: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways to exert its effects, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methanone: Lacks the azepane moiety.
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of an azepane ring.
Uniqueness
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: stands out due to its unique combination of a triazole ring and an azepane moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19N5O |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]-(azepan-1-yl)methanone |
InChI |
InChI=1S/C11H19N5O/c12-5-8-16-9-10(13-14-16)11(17)15-6-3-1-2-4-7-15/h9H,1-8,12H2 |
InChI Key |
VBHRPYSVXDGDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)CCN |
Origin of Product |
United States |
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